2,2'-(Oxydi-4,1-phenylene)diquinoxaline
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Overview
Description
2-{4-[4-(QUINOXALIN-2-YL)PHENOXY]PHENYL}QUINOXALINE is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 2-{4-[4-(QUINOXALIN-2-YL)PHENOXY]PHENYL}QUINOXALINE can be achieved through several synthetic routes. One efficient method involves the use of aryne chemistry. Arynes are highly reactive intermediates that can be generated in situ from precursors such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride. The reaction of these arynes with quinoxalin-2(1H)-one derivatives leads to the formation of the desired compound .
Another method involves the condensation reaction between ortho-phenylenediamine and dicarbonyl compounds. This procedure typically requires high temperatures, strong acid catalysts, and extended heating periods .
Chemical Reactions Analysis
2-{4-[4-(QUINOXALIN-2-YL)PHENOXY]PHENYL}QUINOXALINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline moieties, using reagents like halogens or alkylating agents.
These reactions can lead to the formation of various products, depending on the specific reagents and conditions used .
Scientific Research Applications
2-{4-[4-(QUINOXALIN-2-YL)PHENOXY]PHENYL}QUINOXALINE has several scientific research applications:
Medicinal Chemistry: Quinoxaline derivatives are known for their anticancer, antibacterial, antifungal, and antiviral activities.
Material Science: The unique structure of this compound makes it a candidate for developing new materials with specific properties, such as fluorescence or conductivity.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-{4-[4-(QUINOXALIN-2-YL)PHENOXY]PHENYL}QUINOXALINE involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to inhibit enzymes such as tyrosine kinases and induce apoptosis in cancer cells. The compound may also interact with DNA and other cellular components, leading to its biological effects .
Comparison with Similar Compounds
2-{4-[4-(QUINOXALIN-2-YL)PHENOXY]PHENYL}QUINOXALINE can be compared with other quinoxaline derivatives, such as:
4-Phenoxyquinazoline: Similar in structure but with a quinazoline moiety instead of quinoxaline.
2-Phenoxypyridine: Contains a pyridine ring instead of quinoxaline.
Bis(quinoxaline) derivatives: Compounds with two quinoxaline units but different linkers.
These compounds share some chemical properties and biological activities but differ in their specific applications and mechanisms of action.
Properties
Molecular Formula |
C28H18N4O |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-[4-(4-quinoxalin-2-ylphenoxy)phenyl]quinoxaline |
InChI |
InChI=1S/C28H18N4O/c1-3-7-25-23(5-1)29-17-27(31-25)19-9-13-21(14-10-19)33-22-15-11-20(12-16-22)28-18-30-24-6-2-4-8-26(24)32-28/h1-18H |
InChI Key |
YZWGHAOLRFIZPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC6=CC=CC=C6N=C5 |
Origin of Product |
United States |
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